

Structure-activity relationship (SAR) studies of substituted pyrido[3,4-d]pyrimidine analogs.

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Compound of Interest

Compound Name:	7-Benzyl-4-chloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine
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Pyrido[3,4-d]pyrimidine Analogs: A Comparative Guide to Structure-Activity Relationships

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of substituted pyrido[3,4-d]pyrimidine analogs, summarizing their structure-activity relationships (SAR) as potent inhibitors of various biological targets. The information is supported by experimental data from recent studies, with a focus on anticancer applications.

The pyrido[3,4-d]pyrimidine scaffold is a privileged heterocyclic structure in medicinal chemistry, demonstrating a wide range of biological activities.^{[1][2]} These compounds have garnered significant interest as kinase inhibitors, CXCR2 antagonists, and general anti-proliferative agents.^{[3][4]} This guide synthesizes key findings on how substitutions on the pyrido[3,4-d]pyrimidine core influence biological activity, presenting quantitative data in a comparative format and detailing the experimental protocols used for their evaluation.

Comparative Analysis of Biological Activity

The biological activity of substituted pyrido[3,4-d]pyrimidine analogs is highly dependent on the nature and position of the substituents. The following tables summarize the *in vitro* inhibitory activities of various analogs against different cancer cell lines and protein kinases.

Table 1: Anticancer Activity of 4-Substituted-2-amino-8-methoxy-pyrido[3,4-d]pyrimidine Analogs[1]

Compound	Substituent at C4	Cell Line	Growth Inhibition (%)
1	4-Fluorophenylamino	UO-31 (Renal)	89
2	4-Chlorophenylamino	UO-31 (Renal)	88
3	4-Bromophenylamino	UO-31 (Renal)	90
4	3-Ethynylphenylamino	UO-31 (Renal)	86
5	4-Methylphenylamino	UO-31 (Renal)	78
6	4-Methoxyphenylamino	UO-31 (Renal)	80

Data from NCI-60 cell line screening.

Table 2: EGFR Kinase Inhibitory Activity of 2,4,6-Trisubstituted Pyrido[3,4-d]pyrimidine Analogs[5]

Compound	R1 (at C2)	R2 (at C4)	R3 (at C6)	EGFRL858R IC50 (nM)	EGFRL858R /T790M IC50 (nM)
25h	4-(dimethylamino)but-2-enamide	4-methoxyphenyl	5-methylpyridin-2-ylamino	1.7	23.3
25a	acrylamide	4-methoxyphenyl	5-methylpyridin-2-ylamino	2.5	45.1
25b	acrylamide	4-ethoxyphenyl	5-methylpyridin-2-ylamino	3.1	50.2
25c	acrylamide	4-isopropoxyphenyl	5-methylpyridin-2-ylamino	4.8	68.7

Table 3: MPS1 Kinase Inhibitory Activity of Substituted Pyrido[3,4-d]pyrimidine Analogs[3]

Compound	R1 (at C2)	R2 (at C8)	MPS1 Ki (nM)
34h	N-methyl-N-(1-methylpiperidin-4-yl)amino	2-fluoro-4-(methylsulfonyl)phenyl	1.4
34a	morpholino	2-fluoro-4-(methylsulfonyl)phenyl	10
34b	piperidin-1-yl	2-fluoro-4-(methylsulfonyl)phenyl	12
34f	4-methylpiperazin-1-yl	2-fluoro-4-(methylsulfonyl)phenyl	3.5

Structure-Activity Relationship (SAR) Summary

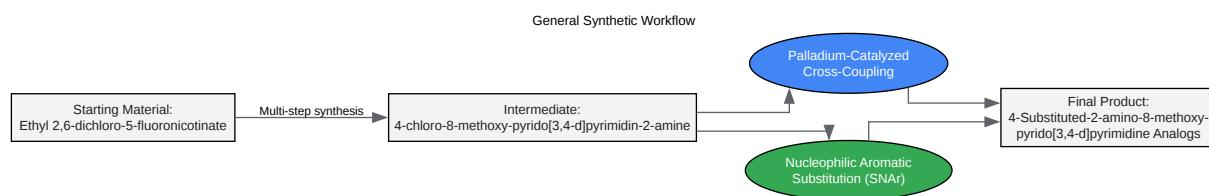
The data presented in the tables highlights several key SAR trends for the pyrido[3,4-d]pyrimidine scaffold:

- Substitutions at the C4 position: For anticancer activity, aromatic amine substitutions at the C4 position appear to be favorable. Halogenated phenylamino groups, in particular, show potent growth inhibitory effects against renal cancer cell lines.[\[1\]](#)
- Substitutions for EGFR Inhibition: For irreversible EGFR inhibitors, an acrylamide moiety at the C2 position is crucial for covalent bond formation with the target kinase. Furthermore, a substituted pyridin-2-ylamino group at the C6 position and an alkoxy-substituted phenyl group at C4 contribute to high potency against both wild-type and mutant EGFR.[\[5\]](#)
- Substitutions for MPS1 Inhibition: In the case of MPS1 kinase inhibitors, a substituted phenyl group at the C8 position is a key feature. At the C2 position, cyclic amine derivatives, especially those containing a piperidine or piperazine ring, contribute to potent inhibition.[\[3\]](#)

Experimental Protocols

General Synthesis of 4-Substituted-2-amino-8-methoxy-pyrido[3,4-d]pyrimidine Analogs[\[1\]](#)

A common intermediate, 4-chloro-8-methoxy-pyrido[3,4-d]pyrimidin-2-amine, is utilized for the synthesis of the target compounds. This intermediate is then subjected to either palladium-catalyzed cross-coupling reactions or nucleophilic aromatic substitutions at the C4 position to introduce various substituents.[\[1\]](#)



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General synthetic workflow for pyrido[3,4-d]pyrimidine analogs.

In Vitro Anticancer Activity Screening (NCI-60)[1]

The anticancer activity of the synthesized compounds was evaluated by the US National Cancer Institute's 60 human cancer cell line panel. The screening involves incubating the cancer cell lines with the test compounds at a single concentration (10 μ M) for 48 hours. The percentage of cell growth inhibition is then determined using a sulforhodamine B (SRB) protein assay.

EGFR Kinase Inhibition Assay[5]

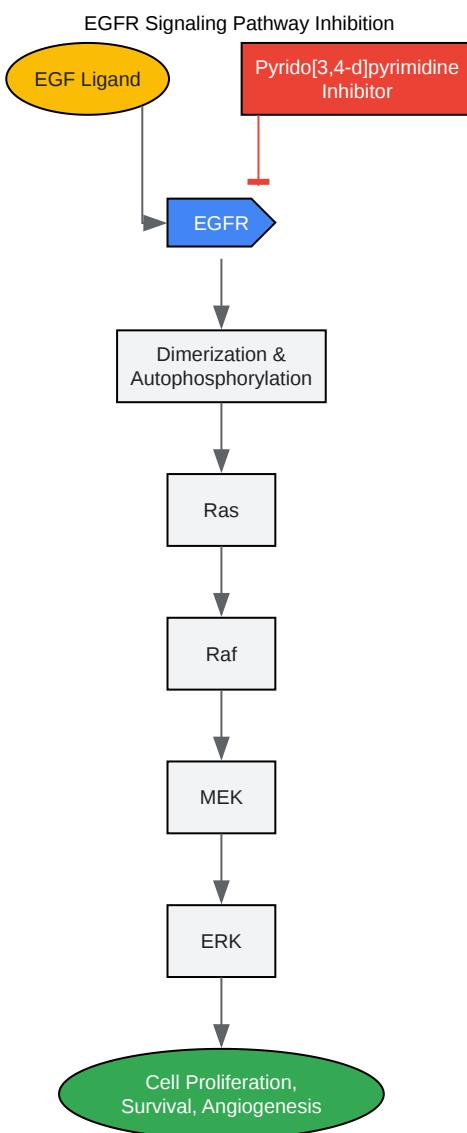
The inhibitory activity of the compounds against EGFR was determined using a time-resolved fluorescence resonance energy transfer (TR-FRET) assay. The assay measures the phosphorylation of a substrate peptide by the EGFR kinase domain. The IC₅₀ values were calculated from the dose-response curves.

MPS1 Kinase Inhibition Assay[3]

The inhibitory activity against Monopolar Spindle Kinase 1 (MPS1) was determined using a competitive binding assay (Kinase-Glo). The assay measures the amount of ATP remaining in solution following the kinase reaction. The Ki values were calculated based on the IC₅₀ values and the ATP concentration.

Signaling Pathway Inhibition

Pyrido[3,4-d]pyrimidine analogs often exert their anticancer effects by inhibiting key signaling pathways involved in cell proliferation, survival, and differentiation. The diagram below illustrates the inhibition of the EGFR signaling pathway by the described analogs.



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Inhibition of the EGFR signaling cascade by pyrido[3,4-d]pyrimidine analogs.

Conclusion

The structure-activity relationship studies of substituted pyrido[3,4-d]pyrimidine analogs reveal a versatile scaffold with tunable biological activity. Strategic modifications at the C2, C4, C6, and C8 positions can lead to potent and selective inhibitors of various protein kinases and other cancer-relevant targets. The data and protocols presented in this guide offer a valuable resource for the rational design and development of novel pyrido[3,4-d]pyrimidine-based therapeutics. Further optimization of these analogs holds promise for addressing unmet needs in cancer therapy and other diseases.

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